Furan-2-ylmethyl vs. 2-Chlorophenyl N-Substitution: Structural Parameters Relevant to Target Engagement
Direct head-to-head biological activity data for 1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea against its closest commercially available analog, 1-(2-chlorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1209651-26-2), have not been published in the peer-reviewed literature or patent examples. However, physicochemical property calculations derived from the experimentally validated structures provide a basis for differentiation [1]. The target compound (o-tolyl urea terminus, clogP ≈ 2.52, TPSA ≈ 52.98 Ų) differs from the 2-chlorophenyl analog (CAS 1209651-26-2, molecular weight 347.84 g/mol, containing one chlorine atom and an additional hydrogen-bond acceptor) in both lipophilicity and halogen bonding potential . In the sEH inhibitor series described by Shen et al. (2009), the introduction of an ortho-substituent on the urea phenyl ring was shown to modulate potency and CYP450 inhibition profiles; the o-tolyl group represents a specific lipophilic and steric fingerprint distinct from the electron-withdrawing 2-chlorophenyl group [1]. No quantitative IC50 or Ki values are available for either compound in a common assay, and all differentiation claims therefore remain at the class-level inference tier.
| Evidence Dimension | Physicochemical property comparison (clogP, TPSA, molecular weight, H-bond donor/acceptor count) relevant to membrane permeability and target binding |
|---|---|
| Target Compound Data | MW = 327.4 g/mol; clogP ≈ 2.52; TPSA ≈ 52.98 Ų; HBD = 2; HBA = 3 (calculated from SMILES Cc1ccccc1NC(=O)NCC1CCN(Cc2ccco2)CC1) |
| Comparator Or Baseline | Comparator: 1-(2-Chlorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1209651-26-2); MW = 347.84 g/mol; clogP not available but expected higher due to chlorine substitution; TPSA not available |
| Quantified Difference | ΔMW = 20.44 g/mol higher for chlorophenyl analog; o-tolyl compound has lower molecular weight and potentially lower lipophilicity; absence of halogen eliminates halogen-bonding interactions available to the chlorophenyl analog |
| Conditions | In silico property calculations based on chemical structure; no biological assay context available |
Why This Matters
For scientists selecting between these two commercially available furan-2-ylmethyl-piperidinyl urea analogs, the absence of the chlorine atom in the target compound eliminates potential halogen-bonding interactions with biological targets and alters physicochemical properties relevant to membrane permeability and metabolic stability; procurement decisions must be guided by the intended biological assay context and the desired pharmacophoric profile.
- [1] Shen, H. C.; Ding, F. X.; Wang, S.; et al. Discovery of a Highly Potent, Selective, and Bioavailable Soluble Epoxide Hydrolase Inhibitor with Excellent Ex Vivo Target Engagement. J. Med. Chem. 2009, 52 (16), 5009–5012. View Source
